N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a furan ring, a phthalazine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of furan-2-carboxaldehyde with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling reagent. The reaction is often carried out under mild conditions using microwave-assisted synthesis to enhance the reaction rate and yield . The crude product is then purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the phthalazine core can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the phthalazine core.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with cellular targets such as DNA and enzymes. The furan ring and phthalazine core allow it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Known for its anticancer activity.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal complexation properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a furan ring and a phthalazine core, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c1-18-15(20)12-7-3-2-6-11(12)13(17-18)14(19)16-9-10-5-4-8-21-10/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
ITAGEYDMPAVQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.